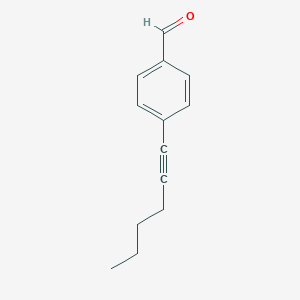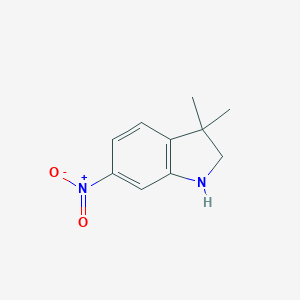
3,3-二甲基-6-硝基吲哚
概述
描述
Synthesis Analysis
The synthesis of 3,3-Dimethyl-6-nitroindoline derivatives often involves nitration reactions where nitro groups are introduced into indoline compounds. For example, nitration with a KNO3 + H2SO4 mixture of dimethyl-indoles proceeds strictly selectively, forming 6-nitro derivatives, which can then be further manipulated to synthesize aminoindoles and other related compounds (Yamashkin, Artaeva, & Alyamkina, 2010). Additionally, compounds similar to 3,3-Dimethyl-6-nitroindoline have been synthesized starting from L-phenylalanine, demonstrating the versatility of nitration reactions in the synthesis of complex organic molecules (Liu, Qian, & Chen, 2010).
Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-6-nitroindoline and its derivatives has been extensively studied using various spectroscopic techniques. High-resolution mass spectrometry and 1H NMR spectroscopy are common tools for establishing the chemical structure of nitroindoline derivatives (Seng, McConnell, & Mower, 1990). Crystallography reports, such as those by Polyakova et al. (2017), provide detailed insights into the crystal structure of similar compounds, highlighting the importance of structural analysis in understanding the properties and reactivity of these molecules (Polyakova et al., 2017).
Chemical Reactions and Properties
3,3-Dimethyl-6-nitroindoline undergoes various chemical reactions, such as nitration, reduction, and coupling, to form a wide range of compounds with potential applications in medicinal chemistry and material science. The study of these reactions provides valuable information on the reactivity and functional group transformations of nitroindoline derivatives (Milbank et al., 1999).
科学研究应用
1. Photochromic Properties
- Application Summary : 3,3-Dimethyl-6-nitroindoline is used in the synthesis of photochromic 1-carbethoxymethyl-3,3-dimethyl-6′-nitroindoline-2-spiro-2′-2H-chromenes . These compounds exhibit photochromic properties, which means they can change color when exposed to light.
- Methods of Application : The introduction of a carbethoxymethyl substituent at the nitrogen atom instead of a methyl group increases the rate of dark decolorization of the photomerocyanines without appreciably affecting the spectral characteristics .
- Results or Outcomes : The synthesized compounds exhibited increased rates of dark decolorization, which could be beneficial in applications where rapid color change is required .
2. Synthesis of 3-Nitroindoles
- Application Summary : 3,3-Dimethyl-6-nitroindoline is used in the synthesis of 3-nitroindoles . 3-Nitroindoles are synthetically versatile intermediates but current methods for their preparation hinder their widespread application .
- Methods of Application : Nitroenamines undergo electrochemical cyclisation to 3-nitroindoles in the presence of potassium iodide .
- Results or Outcomes : The electrochemical cyclisation of nitroenamines to 3-nitroindoles was successful, providing a new method for the synthesis of 3-nitroindoles .
安全和危害
属性
IUPAC Name |
3,3-dimethyl-6-nitro-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)6-11-9-5-7(12(13)14)3-4-8(9)10/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRVKOVWGSBITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620817 | |
| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-6-nitroindoline | |
CAS RN |
179898-72-7 | |
| Record name | 3,3-Dimethyl-6-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)
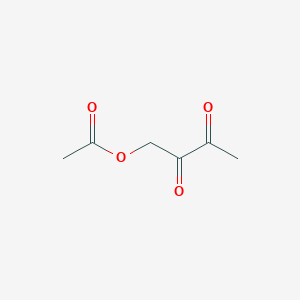
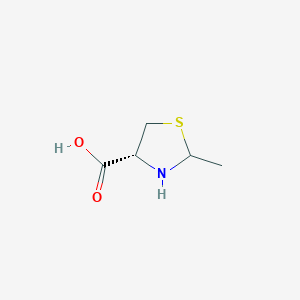
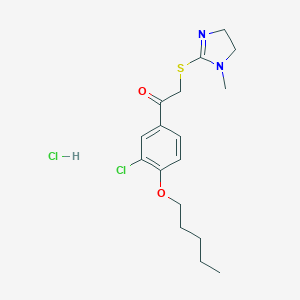
![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)
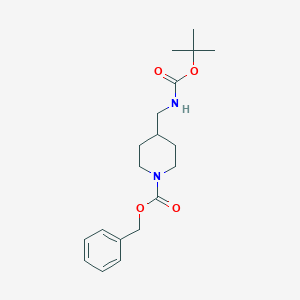
![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)
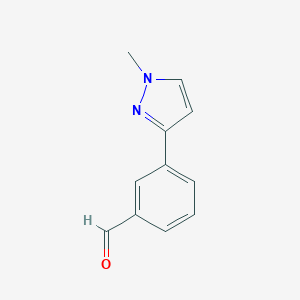
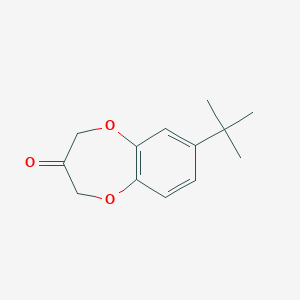
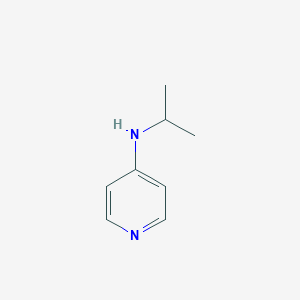
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)
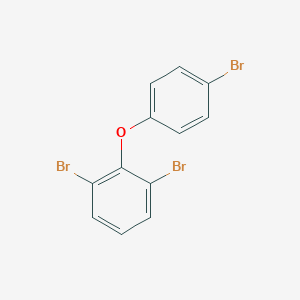
![6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B71232.png)
